molecular formula C28H31N3O4S B026864 Tolafentrine CAS No. 139308-65-9

Tolafentrine

Cat. No. B026864
M. Wt: 505.6 g/mol
InChI Key: FVZJIAUYFDQQKJ-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tolafentrine's synthesis process is intricate and involves multiple steps. However, specific details on its synthesis are not directly available in the literature I accessed.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, with sila-analogues like Sila-difenidol having their structures confirmed by elementary analyses, NMR, and mass spectroscopy. The crystal and molecular structure of such compounds are also characterized, providing insights into their intramolecular interactions (Tacke et al., 1979).

Chemical Reactions and Properties

Studies on tolafentrine and related compounds have revealed their interaction with various biological pathways. For instance, tolafentrine administered via inhalation has shown to reverse pulmonary vascular remodeling, which suggests significant interactions with smooth muscle cells and cellular pathways (Pullamsetti et al., 2005).

Physical Properties Analysis

The physical properties of related compounds, such as Sila-difenidol, are well-documented, including their crystallization behavior and molecular dimensions (Tacke et al., 1979). However, specific data on tolafentrine’s physical properties are not detailed in the accessible literature.

Chemical Properties Analysis

Tolafentrine's chemical properties, such as its interactions with phosphodiesterase inhibitors and its role in reversing pulmonary hypertension, are notable (Pullamsetti et al., 2005). The compound has also been linked with the modulation of gene expression related to cell adhesion and extracellular matrix regulation.

Scientific Research Applications

  • Pulmonary Hypertension and Cor Pulmonale : Tolafentrine, when combined with iloprost, has been shown to prevent and reverse the development of pulmonary hypertension and cor pulmonale in rats (Schermuly et al., 2004).

  • Hemodynamic Abnormalities and Structural Lung Vascular Changes : Inhaled tolafentrine was found to reverse about 60% of all hemodynamic abnormalities, right heart hypertrophy, and monocrotaline-induced structural lung vascular changes in rats. This study underscores the potential of tolafentrine in treating pulmonary vascular remodeling via the inhibition of smooth muscle cell migration (Pullamsetti et al., 2006).

  • Pulmonary Vasodilation : Tolafentrine has been observed to prolong the post-prostacyclin (PGI-2) decrease in pulmonary vasodilation to more than 30 minutes without affecting pulmonary and systemic hemodynamics. This highlights its role in enhancing the vasodilatory response in cases of pulmonary hypertension (Schermuly et al., 1999).

  • Inhalative Route Efficiency : The effectiveness of subthreshold selective phosphodiesterase types 3 and 4 inhibition by compounds like tolafentrine in amplifying lung vasodilatory responses to inhaled iloprost is significant, with minute doses proving sufficient via the inhalative route (Ghofrani et al., 2002).

Future Directions

There is a growing interest in developing new PDE inhibitors with an improved safety profile. In particular, the research is focused on the development of drugs capable of interacting simultaneously with different PDEs, or to be administered by inhalation . Tolafentrine is one of the molecules that have reached clinical development .

properties

IUPAC Name

N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZJIAUYFDQQKJ-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@H]4CCN(C[C@H]4C5=CC(=C(C=C53)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161006
Record name Tolafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolafentrine

CAS RN

139308-65-9
Record name Tolafentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLAFENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11U7K6T56X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolafentrine
Reactant of Route 2
Tolafentrine
Reactant of Route 3
Tolafentrine
Reactant of Route 4
Tolafentrine
Reactant of Route 5
Tolafentrine
Reactant of Route 6
Reactant of Route 6
Tolafentrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.